Maneb

Vue d'ensemble

Description

It belongs to the class of ethylenebis(dithiocarbamate) (EBDC) fungicides and is known for its effectiveness in controlling a broad spectrum of fungal diseases in crops such as potatoes, tomatoes, soybeans, and bananas . Maneb is a manganese(II)-containing compound with a multi-site effect, meaning it acts on multiple targets within fungal cells, reducing the likelihood of resistance development .

Méthodes De Préparation

Maneb is synthesized by reacting disodium ethylenebis(dithiocarbamate) with formaldehyde in an aqueous medium, followed by the addition of a water-soluble manganese(II) salt to precipitate the compound . The product can be further formulated with a metal salt and paraformaldehyde to enhance its stability and effectiveness . Industrial production methods involve similar steps, ensuring the compound is produced in a pure and reproducible form .

Analyse Des Réactions Chimiques

Maneb undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form ethylene thiourea (ETU), a major degradation product.

Decomposition: Under environmental conditions, this compound decomposes to form various organic degradation products, including ETU.

Substitution: This compound can react with other compounds, leading to the formation of different manganese complexes.

Common reagents and conditions used in these reactions include sulfuric acid, potassium hydroxide, and various organic solvents . The major products formed from these reactions are typically manganese complexes and degradation products like ETU .

Applications De Recherche Scientifique

Agricultural Applications

Maneb is primarily utilized in agriculture to protect crops such as almonds, lettuce, peppers, and walnuts from fungal infections. Approximately 2.5 million pounds of this compound are used annually in the United States alone . Its use is crucial for maintaining crop yields and quality in various agricultural sectors.

Table 1: Crop Applications of this compound

| Crop Type | Specific Use | Application Rate (lbs/acre) |

|---|---|---|

| Almonds | Fungal disease control | 2-4 |

| Lettuce | Preventing downy mildew | 1-3 |

| Peppers | Control of leaf spots | 1-2 |

| Walnuts | Protection against blight | 2-4 |

Neurotoxicity Research

Recent studies have highlighted the neurotoxic effects of this compound, particularly its association with neurodegenerative diseases such as Parkinson's disease. Research indicates that exposure to this compound can lead to mitochondrial dysfunction and increased oxidative stress, contributing to neuronal apoptosis .

Case Study: this compound-Induced Neurotoxicity

A study involving transgenic mice demonstrated that exposure to this compound resulted in significant degeneration of dopaminergic neurons. The mechanisms identified included alterations in mitochondrial pathways and activation of apoptotic signaling cascades . This research underscores the potential risks associated with agricultural exposure to this compound.

Effects on Lipid Metabolism

This compound has also been studied for its impact on lipid metabolism. In vitro studies using differentiated HepaRG cells revealed that this compound exacerbates steatosis when cells are exposed to fatty acids. This effect was linked to impaired very low-density lipoprotein secretion and increased fatty acid uptake, indicating that this compound disrupts lipid homeostasis .

Table 2: Impact of this compound on HepaRG Cells

| Treatment Condition | Effect on Lipid Metabolism | Observations |

|---|---|---|

| Control | Baseline lipid metabolism | Normal VLDL secretion |

| + Fatty Acids + this compound | Increased lipid accumulation | Impaired VLDL secretion |

| + Fatty Acids + MnCl2 | Similar effects as this compound | Induced oxidative stress |

Human Health Risk Assessment

Research has indicated that exposure to this compound may pose significant health risks, particularly concerning cancer and neurodegenerative diseases. Epidemiological studies have shown a correlation between residential exposure to this compound and increased incidence of Parkinson's disease .

Case Study: Parkinson's Disease Risk

A case-control study conducted in California found that individuals living within proximity to agricultural areas treated with both this compound and paraquat had a 75% increased risk of developing Parkinson's disease . This highlights the importance of assessing the long-term health implications of agricultural pesticide use.

Mechanistic Insights into Toxicity

Investigations into the mechanisms by which this compound exerts its toxic effects have revealed its role in generating reactive oxygen species (ROS) and disrupting metal homeostasis within cells. Studies suggest that supplementation with zinc may mitigate some cytotoxic effects induced by this compound, emphasizing the need for further research into protective strategies against its toxicity .

Table 3: Mechanisms of this compound Toxicity

| Mechanism | Description | Implications |

|---|---|---|

| Mitochondrial Dysfunction | Inhibition of ATP synthesis | Leads to neuronal apoptosis |

| ROS Generation | Increased oxidative stress | Contributes to neurodegeneration |

| Metal Homeostasis Disruption | Imbalance between manganese and zinc | Alters cellular metabolism |

Mécanisme D'action

Maneb exerts its fungicidal effects by interfering with the thiol groups of amino acids and enzymes within fungal cells . This disruption affects lipid metabolism, respiration, and the production of adenosine triphosphate (ATP), ultimately leading to the death of the fungal cells . The compound’s multi-site activity reduces the likelihood of resistance development, making it a valuable tool in crop protection .

Comparaison Avec Des Composés Similaires

Maneb is part of the ethylenebis(dithiocarbamate) (EBDC) family, which includes other compounds such as:

Zineb: Similar to this compound but contains zinc instead of manganese.

Mancozeb: A combination of this compound and Zineb, offering a broader spectrum of activity.

Metam sodium: Another related dithiocarbamate salt used as a fungicide.

Compared to these compounds, this compound is unique due to its manganese content, which provides specific advantages in terms of effectiveness and stability .

Activité Biologique

Maneb, a manganese-containing dithiocarbamate fungicide, is widely used in agriculture to control fungal diseases in crops. However, its biological activity extends beyond its fungicidal properties, raising concerns regarding its potential health impacts, particularly its neurotoxic effects and implications for diseases such as Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

This compound functions primarily as a fungicide by inhibiting the activity of enzymes involved in cellular respiration and metabolism in fungi. Its active ingredient, ethylene bisdithiocarbamate, reacts with thiol groups in proteins, disrupting essential biochemical processes. This reactivity is not limited to fungi; it also affects mammalian cells, leading to various biological responses.

Key Findings on Biological Activity

- Reactive Oxygen Species (ROS) Production : Studies have shown that this compound induces oxidative stress through the overproduction of ROS. This mechanism is linked to mitochondrial dysfunction and apoptosis in human hepatocytes. Specifically, this compound and its counterpart mancozeb were found to cause significant cytotoxicity by disrupting manganese and zinc homeostasis, leading to intracellular manganese overload and subsequent cell death .

- Impact on Cytochrome P450 Enzymes : Research indicates that exposure to this compound reduces the expression and activity of cytochrome P450 enzymes in liver cells. These enzymes are crucial for drug metabolism and detoxification processes. The inhibition of these enzymes can impair the biotransformation of various xenobiotics, potentially leading to increased toxicity from other compounds .

- Neurotoxicity : Epidemiological studies have linked residential exposure to this compound with an increased risk of Parkinson's disease. A significant case-control study indicated that individuals exposed to both this compound and paraquat had a 75% higher risk of developing PD compared to unexposed individuals. This risk was particularly pronounced in younger subjects .

1. Neurodegenerative Effects

A study conducted on C57BL/6 mice demonstrated that this compound exposure led to significant weight loss and neurodegenerative changes in the hippocampus. The study highlighted the role of Nrf2 (nuclear factor erythroid 2-related factor 2) in mediating protective responses against oxidative stress induced by this compound .

2. Human Health Implications

Another investigation focused on agricultural workers exposed to this compound revealed a correlation between pesticide exposure and neurological symptoms consistent with neurodegeneration. The findings suggested that chronic exposure could lead to long-term health consequences, emphasizing the need for stringent safety measures in agricultural practices .

Data Tables

| Biological Activity | Mechanism | Health Impact |

|---|---|---|

| ROS Production | Mitochondrial dysfunction | Cell death |

| Cytochrome P450 Inhibition | Impaired drug metabolism | Increased toxicity from xenobiotics |

| Neurotoxicity | Oxidative stress | Increased risk of Parkinson's disease |

Propriétés

Numéro CAS |

12427-38-2 |

|---|---|

Formule moléculaire |

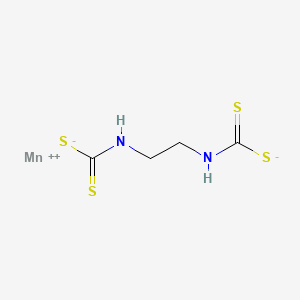

C4H6MnN2S4 |

Poids moléculaire |

265.3 g/mol |

Nom IUPAC |

manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C4H8N2S4.Mn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |

Clé InChI |

YKSNLCVSTHTHJA-UHFFFAOYSA-L |

Impuretés |

Many commercial ethylenebisdithiocarbamate samples, including Maneb, contain ethylenethiourea ... The initial ethylenethiourea content in specific formulations of 'Maneb, 80%' varied between 0.05 and 1.26%; after 39 days of storage ethylenethiourea levels varied between 0.58 and 14.54%. |

SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |

SMILES isomérique |

C(CN=C(S)[S-])N=C(S)[S-].[Mn+2] |

SMILES canonique |

C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |

Apparence |

Solid powder |

Color/Form |

Yellow powder; crystals from alcohol Brown powde |

Densité |

1.92 at 25 °C/4 °C 1.92 g/cm³ Relative density (water = 1): 1.92 |

Point d'éclair |

138 °C o.c. |

melting_point |

200 °C (decomposes) 392°F |

Key on ui other cas no. |

12427-38-2 |

Description physique |

Maneb is a yellow powder or crystalline solid. It is denser than water. Contact may irritate skin, eyes and mucous membranes. It may be toxic by ingestion. Likely to generate heat spontaneously upon exposure to air or water. May be sufficient to ignite the material. Maneb is used as a fungicide. Formulations of Maneb include mixing it with many other chemicals such as sulfur, zinc oxide and others to desensitize it. This is done to make it easer for application. YELLOW POWDER OR CRYSTALS. GREYISH-YELLOW POWDER. Yellow powder or crystalline solid. |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under ordinary storage conditions but decomposes more or less rapidly when exposed to moisture or to acids. In presence of moisture decomposition proceeds as in nabam with formation of polymeric ethylene thiuram monosulfide. ... The biological activity of the product remains practically unvaried for 2 yr under environmental conditions, provided the product is stored in its unopened & undamaged original containers, in shaded & possible well-aired places. Maneb is unstable to moisture and is hydrolyzed by acids and hot water. It decomposes at about 100 °C and may spontaneously decompose vigorously when stored in bulk. Stable to light. Decomposes on prolonged exposure to air or moisture. |

Solubilité |

Soluble in chloroform, pyridine Practically insoluble in common organic solvents. Soluble in chelating agents (e.g. sodium salts of ethylenediaminetetraacetic acid) with the formation of complexes. In water, 6.0 mg/L at 25 °C Solubility in water: very poor Solubility in water: none |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Maneb; CR 3029; CR-3029; CR3029; F 10; F-10; F10; Farmaneb; Rhodianebe; Sopranebe; Tubothane; |

Densité de vapeur |

1.92 |

Pression de vapeur |

7.5X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible 7.5x10-8 mmHg |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.